

# Spectral analysis of Ivermectin B1 monosaccharide using NMR and mass spectrometry

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## Compound of Interest

Compound Name: Ivermectin B1 monosaccharide

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## Spectral Analysis of Ivermectin B1 Monosaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Ivermectin B1 monosaccharide**, a key derivative of the broad-spectrum antiparasitic agent, Ivermectin. Utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document outlines the structural elucidation and analytical methodologies crucial for research and development in the pharmaceutical industry.

### Introduction

Ivermectin, a macrocyclic lactone, is a potent antiparasitic agent used in both veterinary and human medicine. It is a mixture of two homologous compounds, with Ivermectin B1a being the major component. The biological activity of Ivermectin is closely linked to its complex structure, which includes a disaccharide moiety attached to the macrocyclic ring. The selective hydrolysis of the terminal oleandrose unit results in the formation of **Ivermectin B1 monosaccharide**. Understanding the spectral characteristics of this monosaccharide is essential for stability studies, metabolite identification, and quality control in drug manufacturing. This guide details

the analytical techniques of NMR and MS for the comprehensive characterization of **Ivermectin B1 monosaccharide**.

## Quantitative Data

The following tables summarize the key quantitative data obtained from NMR and Mass Spectrometry analyses of Ivermectin B1a monosaccharide.

## NMR Spectroscopy Data

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shift Data for Ivermectin B1a Monosaccharide (DP-1) in comparison to Avermectin B1a (AVM B1a).[\[1\]](#)

Position	AVM B1a $^1\text{H}$ $\delta$ (ppm)	DP-1 $^1\text{H}$ $\delta$ (ppm)	AVM B1a $^{13}\text{C}$ $\delta$ (ppm)	DP-1 $^{13}\text{C}$ $\delta$ (ppm)
3	4.01	4.01	79.9	79.9
4a	2.01	2.01	35.1	35.1
4b	2.33	2.33	35.1	35.1
5	3.96	3.96	81.3	81.3
6	1.55	1.55	37.1	37.1
7	4.69	4.69	81.5	81.5
8a	3.32	3.32	78.4	78.4
9	4.76	4.76	137.9	137.9
10	5.88	5.88	120.0	120.0
11	5.41	5.41	125.1	125.1
12	1.89	1.89	45.8	45.8
13	5.01	5.01	77.8	77.8
14	2.29	2.29	34.5	34.5
1'	4.97	4.97	98.6	98.6
2'	3.69	3.69	71.1	71.1
3'	3.12	3.12	78.1	78.1
4'	3.49	3.49	71.9	71.9
5'	3.95	3.95	68.5	68.5
6'	1.27	1.27	17.9	17.9
1''	4.67	-	101.4	-
2''	3.55	-	70.8	-
3''	3.25	-	77.9	-
4''	3.01	-	71.3	-

5"	3.41	-	68.9	-
6"	1.15	-	17.8	-

Note: The NMR data for Avermectin B1a is provided for comparative purposes. The absence of signals for the second saccharide unit (positions 1" to 6") is characteristic of the monosaccharide.

## Mass Spectrometry Data

Table 2: Mass Spectrometry Fragmentation Data for Ivermectin B1a and its Monosaccharide.[\[2\]](#)  
[\[3\]](#)

Ion	Ivermectin B1a (Disaccharide) m/z	Ivermectin B1a Monosaccharide m/z	Description
$[M+NH_4]^+$	892.5	748.5	Ammonium adduct of the parent molecule
$[M+Na]^+$	897.4	753.4	Sodium adduct of the parent molecule
$[M+H-Sugar]^+$	729.4	585.4	Loss of one oleandrose unit
$[M+H-2Sugars]^+$	585.4	-	Loss of the disaccharide unit (aglycone)
Aglycone fragment	307.2	307.2	Characteristic fragment of the aglycone

Note: The m/z values can vary slightly depending on the ionization method and instrument calibration.

## Experimental Protocols

## NMR Spectroscopy

Objective: To acquire high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the structural elucidation of **Ivermectin B1 monosaccharide**.

Methodology:

- Sample Preparation:
  - Dissolve 5-10 mg of the purified **Ivermectin B1 monosaccharide** sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or other suitable deuterated solvent in a clean, dry NMR tube.[\[4\]](#)
  - Ensure the sample is fully dissolved; vortex if necessary. The solution should be free of any particulate matter.
- Instrumentation:
  - A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.[\[3\]](#)
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
  - $^{13}\text{C}$  NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to the  $^1\text{H}$  spectrum.
  - 2D NMR: To aid in the complete assignment of proton and carbon signals, acquire two-dimensional NMR spectra, including:
    - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
    - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.[5]
- Data Processing:
  - Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
  - Apply Fourier transformation, phase correction, and baseline correction.
  - Reference the spectra to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the signals in the  $^1\text{H}$  spectrum and assign the chemical shifts and coupling constants for all resolved signals.

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **Ivermectin B1 monosaccharide**.

Methodology:

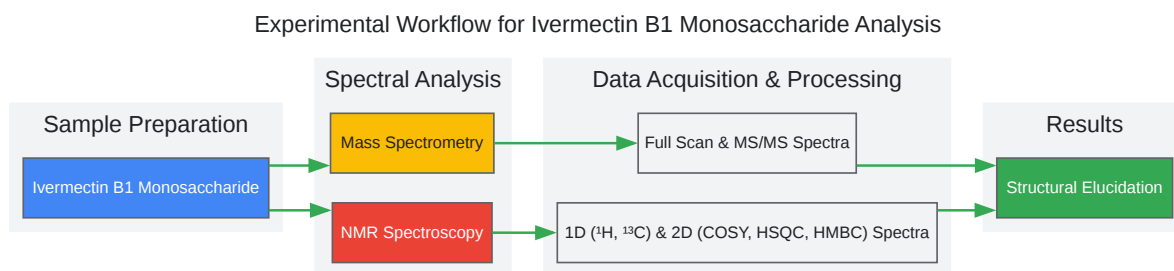
- Sample Preparation:
  - Prepare a dilute solution of the **Ivermectin B1 monosaccharide** sample (approximately 1-10  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.[6]
- Instrumentation:
  - A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is ideal. Electrospray ionization (ESI) in positive ion mode is commonly used.[7]
- LC-MS Analysis:
  - Inject the sample into the LC system. A C18 reversed-phase column is typically used for separation.

- A gradient elution with mobile phases consisting of water and acetonitrile, often with additives like formic acid or ammonium formate to improve ionization, is employed.[\[6\]](#)
- The eluent from the LC column is introduced into the ESI source of the mass spectrometer.
- MS Data Acquisition:
  - Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio ( $m/z$ ) of the intact molecular ion (e.g.,  $[M+H]^+$ ,  $[M+Na]^+$ , or  $[M+NH_4]^+$ ).
  - Tandem MS (MS/MS): Select the precursor ion of the **Ivermectin B1 monosaccharide** and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information about the molecule.[\[8\]](#)
- Data Analysis:
  - Analyze the mass spectra to identify the molecular weight and the  $m/z$  values of the fragment ions.
  - Propose a fragmentation pathway based on the observed neutral losses and characteristic fragments. The primary fragmentation is expected to be the cleavage of the glycosidic bond, resulting in the loss of the remaining sugar moiety to produce the aglycone.[\[2\]](#)

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of **Ivermectin B1 monosaccharide**.



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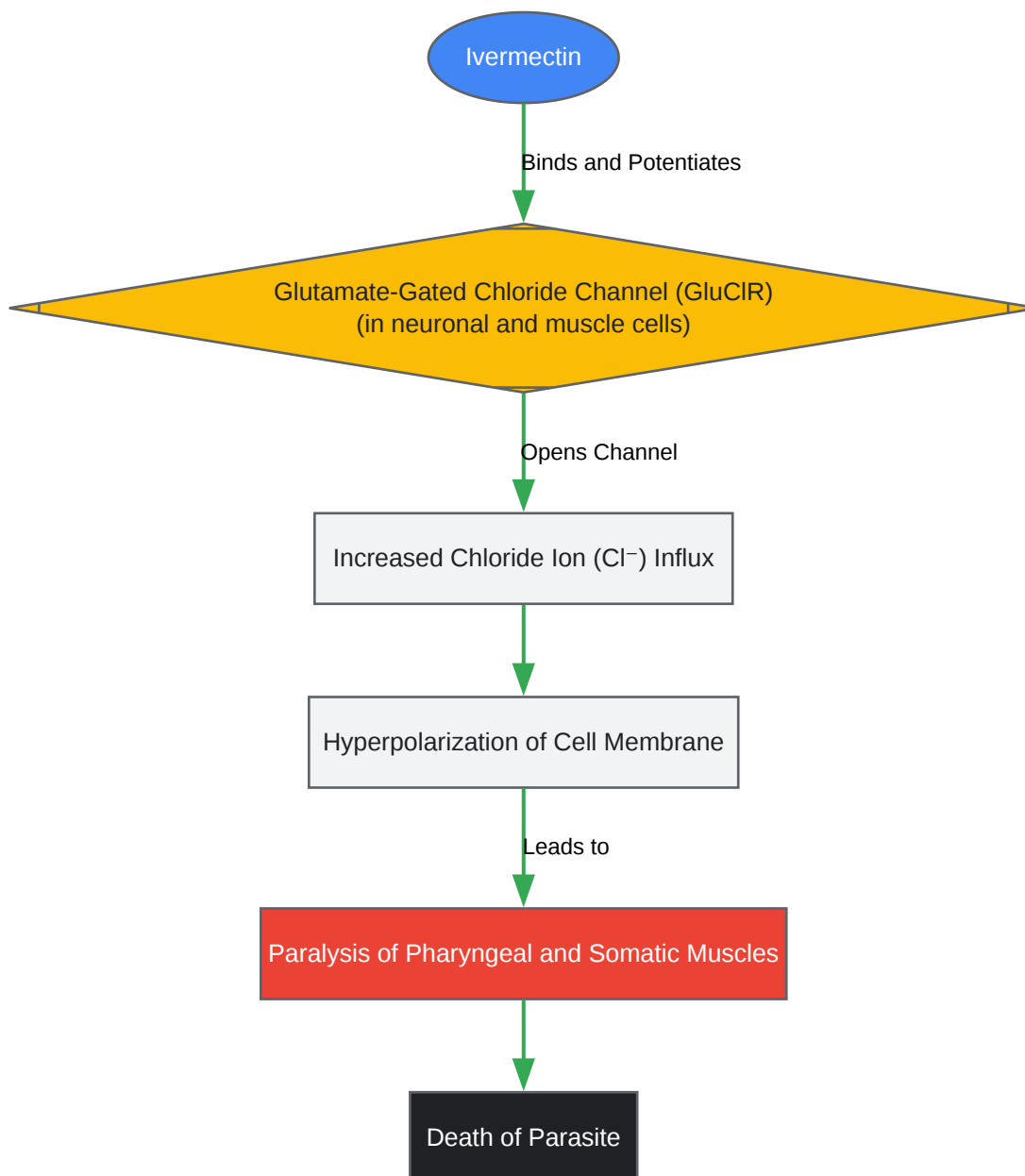
Caption: A flowchart outlining the key stages of spectral analysis.

## Signaling Pathway

Ivermectin's primary mechanism of action in invertebrates involves the potentiation of glutamate-gated chloride channels (GluClRs), which are not present in mammals.[9][10] This leads to paralysis and death of the parasite.



## Ivermectin's Mechanism of Action in Invertebrates



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